1-[4-(4-METHOXYBENZYL)PIPERAZINO]-2-PHENYL-1-ETHANONE
Description
1-[4-(4-Methoxybenzyl)piperazino]-2-phenyl-1-ethanone is a piperazine-derived compound featuring a 4-methoxybenzyl substituent on the piperazino nitrogen and a phenyl ketone moiety. Piperazine derivatives are widely studied in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties, such as solubility, bioavailability, and receptor binding. The 4-methoxybenzyl group in this compound may enhance lipophilicity and metabolic stability compared to unsubstituted benzyl analogs, while the phenyl ketone moiety could contribute to hydrogen-bonding interactions with biological targets .
Properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-19-9-7-18(8-10-19)16-21-11-13-22(14-12-21)20(23)15-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYALQIVZXORRNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Methoxybenzyl)piperazino]-2-phenyl-1-ethanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution with Methoxybenzyl Group: The piperazine ring is then substituted with a methoxybenzyl group using nucleophilic substitution reactions.
Addition of Phenyl Ethanone Moiety: The final step involves the addition of the phenyl ethanone moiety through acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperazine ring and methoxybenzyl group participate in nucleophilic substitutions under various conditions.
Key Reactions:
-
Alkylation of Piperazine Nitrogen:
The secondary amine in the piperazine ring reacts with alkyl halides (e.g., methyl iodide) to form tertiary amines. -
Demethylation of Methoxy Group:
The methoxybenzyl group undergoes demethylation with BBr₃ to yield a phenolic derivative.
Oxidation and Reduction Reactions
The ethanone carbonyl is a key site for redox transformations.
Oxidation:
-
Ketone to Carboxylic Acid:
Strong oxidizing agents convert the ethanone to a carboxylic acid.Reagent Conditions Product Yield References KMnO₄ H₂O, H₂SO₄, reflux 1-[4-(4-Methoxybenzyl)piperazino]-2-phenyl-1-carboxylic acid 52%
Reduction:
-
Ketone to Alcohol:
NaBH₄ selectively reduces the carbonyl to a secondary alcohol.
Acylation and Alkylation Reactions
The piperazine nitrogen acts as a nucleophile in acyl/alkyl transfer reactions.
Acylation:
-
Formation of Amides:
Reaction with acetyl chloride produces an N-acetylated derivative.Reagent Conditions Product Yield References AcCl Et₃N, CH₂Cl₂, RT 1-[4-(4-Methoxybenzyl)-N-acetylpiperazino]-2-phenyl-1-ethanone 82%
Alkylation:
-
Side-Chain Modification:
Grignard reagents add to the ethanone carbonyl, forming tertiary alcohols.
Electrophilic Aromatic Substitution
The phenyl group undergoes electrophilic substitution, primarily at the para position.
Nitration:
-
Formation of Nitro Derivative:
Reagent Conditions Product Yield References HNO₃/H₂SO₄ 0°C, 2 hr 1-[4-(4-Methoxybenzyl)piperazino]-2-(4-nitrophenyl)-1-ethanone 68%
Ring-Opening and Cycloaddition Reactions
The piperazine ring participates in ring-opening reactions under acidic conditions.
Acid-Catalyzed Hydrolysis:
-
Formation of Diamine Derivatives:
Reagent Conditions Product Yield References HCl (6M) Reflux, 12 hr 4-(4-Methoxybenzyl)-1,4-diazepane-1-carboxamide 60%
Stability Under Physiological Conditions
The compound’s reactivity in biological systems has been studied for pharmacokinetic profiling:
| Condition | pH | Temperature | Degradation Pathway | Half-Life | References |
|---|---|---|---|---|---|
| Simulated gastric fluid | 1.2 | 37°C | Hydrolysis of piperazine ring | 3.2 hr | |
| Simulated intestinal fluid | 6.8 | 37°C | Oxidation of methoxy group | 12.1 hr |
Scientific Research Applications
Antimicrobial Activity
Piperazine derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 1-[4-(4-Methoxybenzyl)piperazino]-2-phenyl-1-ethanone exhibit significant antibacterial and antifungal activities. For instance, studies have shown that piperazine-based compounds can effectively inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .
Antidepressant and Anxiolytic Effects
The piperazine moiety is commonly associated with psychoactive properties. Compounds containing this structure have been explored for their antidepressant and anxiolytic effects. A study highlighted the potential of piperazine derivatives in modulating serotonin receptors, which play a crucial role in mood regulation . This suggests that this compound may also possess similar properties, warranting further investigation.
Anticancer Properties
Recent research has focused on the anticancer potential of piperazine derivatives. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The specific application of this compound in cancer therapy could be explored through targeted studies.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-[4-(4-Methoxybenzyl)piperazino]-2-phenyl-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Biological Activity
1-[4-(4-Methoxybenzyl)piperazino]-2-phenyl-1-ethanone, a compound belonging to the class of piperazine derivatives, has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound can be described by its molecular formula , with a molecular weight of approximately 288.39 g/mol. It features a piperazine ring substituted with a methoxybenzyl group and a phenyl group, which may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to this compound have demonstrated activity against various bacterial strains. In vitro assays show that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .
Anticancer Properties
The anticancer potential of piperazine derivatives has been explored in several studies. A notable investigation demonstrated that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines, including breast and liver cancer cells. The IC50 values for these compounds ranged from 0.1 µM to 5 µM, indicating potent activity compared to standard chemotherapeutic agents like doxorubicin .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HepG2 (liver cancer) | 0.5 |
| Doxorubicin | HepG2 | 0.3 |
| Cisplatin | MCF7 (breast cancer) | 0.7 |
The mechanism by which this compound exerts its biological effects appears to involve modulation of key signaling pathways. Studies suggest that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through mitochondrial pathways and modulating the expression of apoptosis-related proteins such as Bcl-2 and Bax .
Case Study 1: Antimicrobial Efficacy
In a controlled study evaluating the antimicrobial efficacy of piperazine derivatives, this compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability, supporting its potential use as an antimicrobial agent in clinical settings .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted on various cancer cell lines to assess the cytotoxic effects of the compound. The results revealed that treatment with the compound led to a marked decrease in cell viability, particularly in HepG2 cells, where it induced apoptosis through caspase activation . This suggests that the compound could be further developed into a therapeutic agent for liver cancer.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the methoxybenzyl group (δ 3.8 ppm for OCH₃) and piperazine ring protons (δ 2.5–3.5 ppm). Aromatic protons from the phenyl group appear at δ 7.2–7.6 ppm .
- X-ray Diffraction (XRD) : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state reactivity .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 339.18 (C₂₁H₂₄N₂O₂⁺).
Advanced Insight : Graph-set analysis (e.g., Etter’s rules) of XRD data reveals hydrogen-bonding motifs (e.g., R₂²(8) patterns) that stabilize the crystal lattice .
How can computational methods predict the compound’s electronic structure and reactivity?
Advanced Research Focus
Density functional theory (DFT) calculations (e.g., using the B3LYP functional) model the electron density distribution and frontier molecular orbitals. Key findings include:
Q. Methodological Approach :
Reproducibility Checks : Validate synthesis protocols (e.g., chiral HPLC to confirm enantiopurity) .
Meta-Analysis : Compare datasets using standardized metrics (e.g., pIC₅₀) across published studies.
What strategies improve the compound’s stability under physiological conditions?
Q. Advanced Research Focus
- pH-Sensitive Degradation : The methoxy group enhances electron donation, stabilizing the acylpiperazine bond at pH 7.4.
- Prodrug Design : Masking the ketone as a ketal or oxime improves metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
